1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane
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Description
The compound “1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentanes (BCPs). BCPs have been demonstrated to be bioisosteres of the phenyl ring . The core of fluoro-bicyclo[1.1.1]pentanes has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Molecular Structure Analysis
The molecular structure of BCPs is unique and compact, which makes them suitable as bioisosteres of the phenyl ring . The core of fluoro-bicyclo[1.1.1]pentanes has been incorporated into various drug structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BCPs are complex and require precise control. A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatised into various BCP species .Future Directions
The development of a practical general reaction that gives BCPs on mg- to kg-quantities using just light should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . This work is expected to have a significant impact on future drug discovery efforts.
Properties
IUPAC Name |
1-(chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF2/c14-8-12-5-13(6-12,7-12)10-4-2-1-3-9(10)11(15)16/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWXVMORMXILAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3C(F)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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